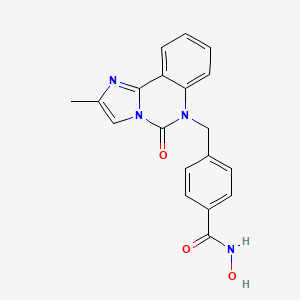
Hdac6-IN-32
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hdac6-IN-32 is a selective inhibitor of histone deacetylase 6 (HDAC6). Histone deacetylase 6 is an enzyme predominantly found in the cytoplasm and is responsible for the deacetylation of non-histone proteins, including α-tubulin in microtubules, the HSP90 chaperone, and cortactin . Inhibition of histone deacetylase 6 has shown efficacy in treating various diseases, including cancer, neurodegenerative diseases, heart failure, pain, fibrosis, and inflammatory diseases .
Méthodes De Préparation
The synthesis of Hdac6-IN-32 involves the preparation of benzohydroxamates, which selectively inhibit histone deacetylase 6. The synthetic route typically includes the following steps :
Formation of Benzohydroxamate Core: This involves the reaction of benzohydroxamic acid with appropriate reagents to form the core structure.
Functionalization: The core structure is then functionalized with various substituents to enhance selectivity and potency.
Purification: The final compound is purified using chromatographic techniques to obtain this compound in its pure form.
Analyse Des Réactions Chimiques
Hdac6-IN-32 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms, which may have different biological activities.
Substitution: Various substituents can be introduced into the this compound molecule through substitution reactions, altering its properties and efficacy.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Hdac6-IN-32 has a wide range of scientific research applications, including:
Neurodegenerative Diseases: The compound has potential therapeutic applications in neurodegenerative diseases by promoting the acetylation of proteins involved in neuronal function and protection.
Pain and Inflammation: The compound has shown efficacy in reducing pain and inflammation by inhibiting histone deacetylase 6 activity.
Mécanisme D'action
Hdac6-IN-32 exerts its effects by selectively inhibiting histone deacetylase 6. Histone deacetylase 6 primarily deacetylates non-histone proteins, including α-tubulin, HSP90, and cortactin . By inhibiting histone deacetylase 6, this compound promotes the acetylation of these proteins, leading to various biological effects. For example, the acetylation of α-tubulin enhances microtubule stability, while the acetylation of HSP90 affects its chaperone function . The inhibition of histone deacetylase 6 also impacts cellular processes such as gene expression, cell motility, immune response, and protein degradation .
Comparaison Avec Des Composés Similaires
Hdac6-IN-32 is unique among histone deacetylase inhibitors due to its selectivity for histone deacetylase 6. Other similar compounds include:
ACY-1215 (Ricolinostat): Another selective histone deacetylase 6 inhibitor that has been investigated for its potential in treating multiple myeloma and other cancers.
ACY-241 (Citarinostat):
This compound stands out due to its specific chemical structure and the unique modifications that enhance its selectivity and potency compared to other histone deacetylase 6 inhibitors.
Propriétés
Formule moléculaire |
C19H16N4O3 |
|---|---|
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
N-hydroxy-4-[(2-methyl-5-oxoimidazo[1,2-c]quinazolin-6-yl)methyl]benzamide |
InChI |
InChI=1S/C19H16N4O3/c1-12-10-23-17(20-12)15-4-2-3-5-16(15)22(19(23)25)11-13-6-8-14(9-7-13)18(24)21-26/h2-10,26H,11H2,1H3,(H,21,24) |
Clé InChI |
DPXNXUZVFFGUOR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN2C(=N1)C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)C(=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


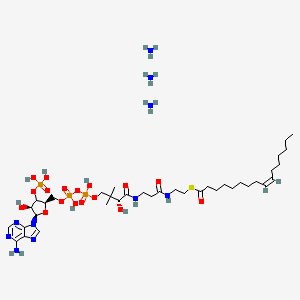
![8-(1-bicyclo[2.2.1]heptanyl)-3-(3-fluoropropyl)-1-propyl-7H-purine-2,6-dione](/img/structure/B12369378.png)

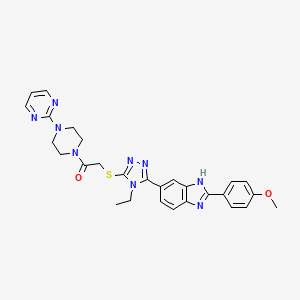
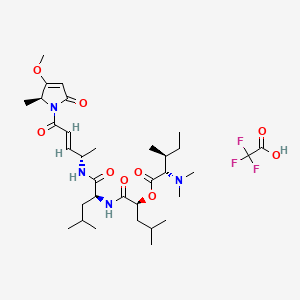
![N-cyclohexyl-N-(2-phenylethyl)-4-[4-(trifluoromethoxy)phenyl]triazole-1-carboxamide](/img/structure/B12369402.png)
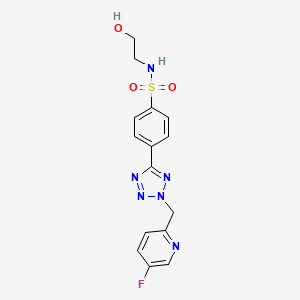
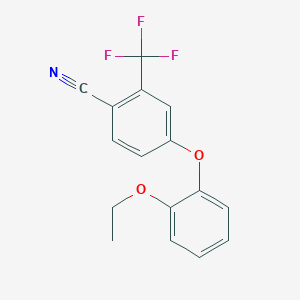
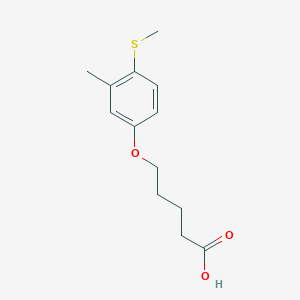

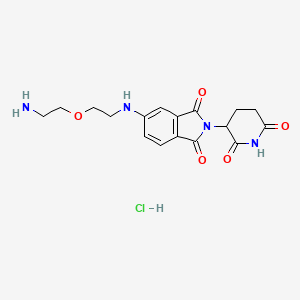
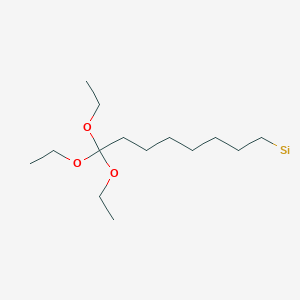
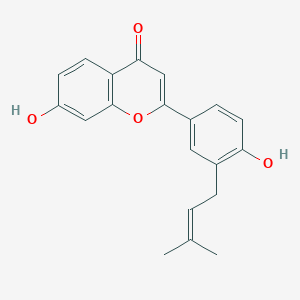
![3-(4-Methylthiadiazol-5-yl)-6-(trichloromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12369436.png)
